molecular formula C20H23N7O2 B14927414 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-1H-pyrazol-3-yl)-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-1H-pyrazol-3-yl)-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14927414
M. Wt: 393.4 g/mol
InChI Key: WSRZKBRWUMODCR-UHFFFAOYSA-N
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Description

N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole and isoxazole rings

Preparation Methods

The synthesis of N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available reagents. The synthetic route may include the formation of pyrazole and isoxazole rings through cyclization reactions, followed by the introduction of various substituents under specific reaction conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar compounds to N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazole and isoxazole derivatives These compounds share structural similarities but may differ in their substituents and overall properties

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-6-(1-ethylpyrazol-3-yl)-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-6-27-8-7-16(23-27)17-9-15(18-13(3)24-29-19(18)21-17)20(28)25(4)10-14-11-26(5)22-12(14)2/h7-9,11H,6,10H2,1-5H3

InChI Key

WSRZKBRWUMODCR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)N(C)CC4=CN(N=C4C)C

Origin of Product

United States

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